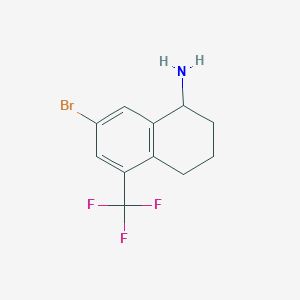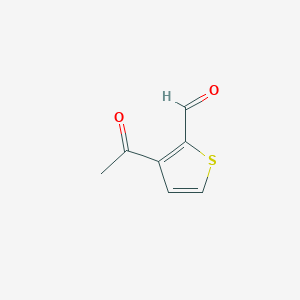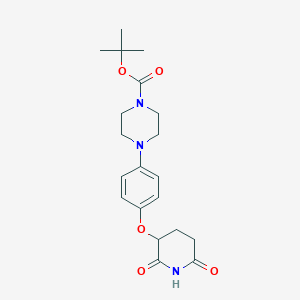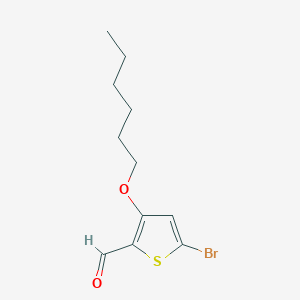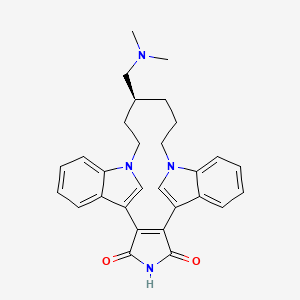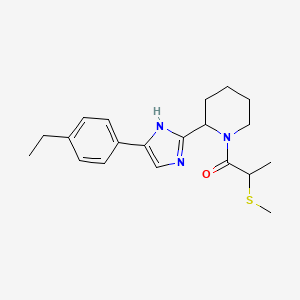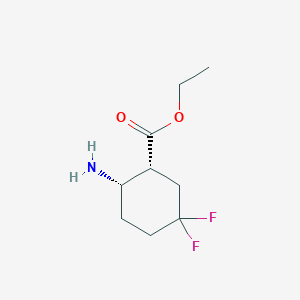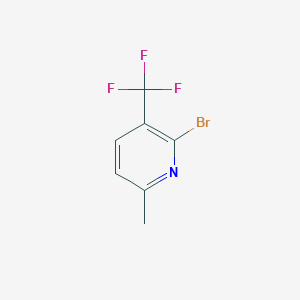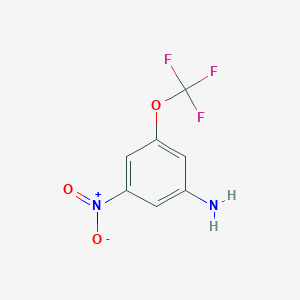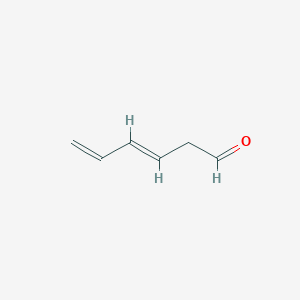
(E)-Hexa-3,5-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Hexa-3,5-dienal is an organic compound belonging to the class of aldehydes. It is characterized by its distinct structure, which includes a six-carbon chain with two conjugated double bonds and an aldehyde functional group at one end. This compound is known for its unique aroma and is often found in various natural sources, including essential oils and certain fruits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Hexa-3,5-dienal can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by selective hydrogenation to yield the desired product. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and controlled temperature settings to ensure the formation of the (E)-isomer.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of hexadiene. This process involves the use of metal catalysts, such as palladium or platinum, under specific temperature and pressure conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Hexa-3,5-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexa-3,5-dienoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to hexa-3,5-dienol using reducing agents such as sodium borohydride.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as the addition of hydrogen cyanide to form cyanohydrins.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Addition Reactions: Hydrogen cyanide in the presence of a base catalyst.
Major Products Formed:
Oxidation: Hexa-3,5-dienoic acid.
Reduction: Hexa-3,5-dienol.
Addition Reactions: Cyanohydrins.
Wissenschaftliche Forschungsanwendungen
(E)-Hexa-3,5-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Research is ongoing to explore its antimicrobial properties and potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its unique aroma and in the production of certain polymers and resins.
Wirkmechanismus
The mechanism of action of (E)-Hexa-3,5-dienal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s ability to form adducts with cellular components is a key aspect of its biological activity.
Vergleich Mit ähnlichen Verbindungen
(E)-Hexa-3,5-dienal can be compared with other similar compounds, such as:
Hexanal: A six-carbon aldehyde with no double bonds, known for its grassy aroma.
Hexa-2,4-dienal: A similar compound with double bonds at different positions, exhibiting different reactivity and aroma.
Hexa-3,5-dienol: The alcohol counterpart of this compound, with different chemical properties and applications.
The uniqueness of this compound lies in its specific double bond configuration and its aldehyde functional group, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H8O |
|---|---|
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
(3E)-hexa-3,5-dienal |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-4,6H,1,5H2/b4-3+ |
InChI-Schlüssel |
GDUZWSJMBFTHOC-ONEGZZNKSA-N |
Isomerische SMILES |
C=C/C=C/CC=O |
Kanonische SMILES |
C=CC=CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


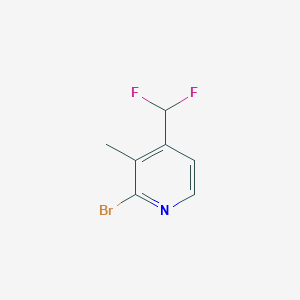
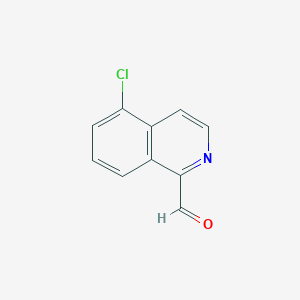
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
